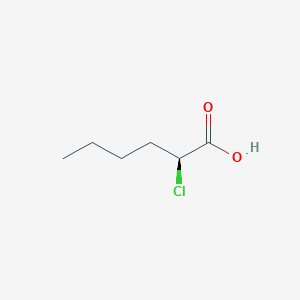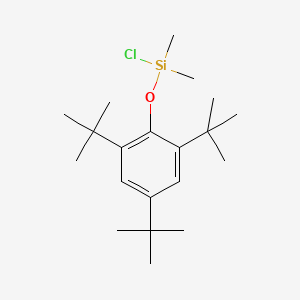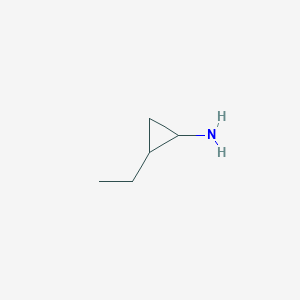![molecular formula C13H11Br2NO B1625882 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 17282-37-0](/img/structure/B1625882.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Vue d'ensemble
Description
Synthesis Analysis
A multivalent supramolecular assembly was constructed from 4-(4-bromophenyl)pyridine-1-ium bromide modified hyaluronic acid (HABr), cucurbit8uril (CB8) and laponite® clay (LP). This assembly could emit purely organic room-temperature phosphorescence (RTP) with a phosphorescence lifetime of up to 4.79 ms in aqueous solution .Applications De Recherche Scientifique
Antineoplastic Potential
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide has been explored for its potential in antineoplastic applications. A study by Potikha and Brovarets (2020) synthesized derivatives of this compound, specifically 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, and examined their antitumor activity. They found significant antitumor potential in these derivatives against 60 human cancer cell lines, highlighting the compound's potential in cancer research and treatment (Potikha & Brovarets, 2020).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown promise. Cucu (Diaconu) and Mangalagiu (2019) reported on the oxidative cleavage of N–C bond via nitration in pyridine-imidazolium salts, which include derivatives of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide. This study contributes to our understanding of the compound's chemical properties and potential applications in medicinal chemistry (Cucu (Diaconu) & Mangalagiu, 2019).
Inclusion Complex Formation
The compound's ability to form inclusion complexes has been investigated. Banjare et al. (2020) studied the formation of inclusion complexes between amino acid-based ionic liquids (AAILs) related to this compound and β-cyclodextrin. Their findings contribute to the understanding of the compound's potential in creating inclusion complexes, which can have applications in drug delivery and material science (Banjare et al., 2020).
Self-Assembly and Hydrogen Bonding
The self-assembly of derivatives of this compound via hydrogen bonding has been a subject of study. Wu and Lee (2012) synthesized 1-(2-amino-2-oxoethyl)-3-carbamoylpyridin-1-ium salts, which demonstrated the ability to form diverse structures through hydrogen bonding. This research adds to our understanding of the compound's potential in material science and molecular engineering (Wu & Lee, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrNO.BrH/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWXSBLLRVODQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481293 | |
| Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
CAS RN |
17282-37-0 | |
| Record name | NSC156159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)









